molecular formula C23H28ClN3O3S2 B2957018 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride CAS No. 1215644-06-6

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride

Cat. No.: B2957018
CAS No.: 1215644-06-6
M. Wt: 494.07
InChI Key: JFBVZLSWYWOYST-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methoxy group at position 5, a morpholinoethyl group, and a p-tolylthioacetamide moiety. The hydrochloride salt form likely enhances solubility, a common strategy in drug development for improved bioavailability .

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2.ClH/c1-17-3-6-19(7-4-17)30-16-22(27)26(10-9-25-11-13-29-14-12-25)23-24-20-15-18(28-2)5-8-21(20)31-23;/h3-8,15H,9-14,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBVZLSWYWOYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzo[d]thiazole moiety : Enhances biological activity.
  • Morpholinoethyl chain : Contributes to solubility and bioavailability.
  • Thioacetamide backbone : Imparts unique reactivity and interaction capabilities.

The molecular formula of the compound is C17H20ClN3O2SC_{17}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 348.87 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptors : It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
  • DNA Interaction : Preliminary studies suggest that it may interact with DNA, affecting gene expression and cellular processes .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Key findings include:

  • Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay indicated a dose-dependent decrease in viability at concentrations of 1, 2, and 4 μM .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound promotes apoptosis in cancer cells. This effect is linked to the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic factors .
  • Cell Cycle Arrest : The compound also induces cell cycle arrest, preventing cancer cells from progressing through critical phases necessary for division .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects:

  • Cytokine Modulation : The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in treated macrophage cell lines (RAW264.7), indicating a potential role in managing inflammation .
  • Mechanistic Insights : The compound's ability to inhibit the AKT and ERK signaling pathways suggests a dual mechanism where it not only suppresses tumor growth but also mitigates inflammation associated with cancer progression .

Comparative Biological Activity Table

Biological ActivityObserved EffectsReference
AnticancerInhibition of A431 and A549 cell proliferation
ApoptosisInduction of apoptotic pathways
Cell Cycle ArrestPrevention of cell cycle progression
Anti-inflammatoryReduced IL-6 and TNF-α levels
Signaling Pathway InhibitionSuppression of AKT and ERK pathways

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of this compound on A431 and A549 cells. Results showed a significant reduction in cell viability with IC50 values indicating potent cytotoxicity at low micromolar concentrations.
  • Inflammatory Response Assessment :
    • In an experiment assessing inflammatory responses, macrophages treated with the compound showed decreased levels of pro-inflammatory cytokines compared to untreated controls, suggesting its potential use in inflammatory conditions related to cancer .

Comparison with Similar Compounds

Structural Features and Substituent Variations

  • Morpholinoethyl vs. Piperazine Derivatives: Compounds such as 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) (MW: 422.54) from replace the morpholinoethyl group with a piperazine ring.
  • Benzothiazole Substitutions: Benzothiazole derivatives in and , such as (R)-N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b), feature halogen substitutions (e.g., Cl, Br) instead of the methoxy group. Halogens increase lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Thioacetamide Modifications :
    The p-tolylthio group in the target compound contrasts with the nitro-furyl or indole substituents in ’s compounds (e.g., Compound 12 with a 5-nitro-2-furyl group). The p-tolylthio moiety’s electron-donating methyl group could influence redox stability and intermolecular interactions compared to electron-withdrawing nitro groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound* ~405–527† Not reported Not given
Compound 13 () 422.54 289–290 75
4b () ~405‡ 248–251 81.48
Compound 9 () Not reported 186–187 90

*Estimated based on structural analogs (e.g., : MW 526.7; : MW 405.9). ‡Molecular weight inferred from analogs in .

  • The target compound’s melting point is unreported but may align with morpholine-containing analogs, which often exhibit moderate melting points due to increased flexibility .
  • Synthetic Efficiency : Yields for analogs range widely (53–90% in ; 71–86% in ), indicating that substituent choice significantly impacts reaction optimization.

Q & A

Q. What are the key synthetic strategies for constructing the thiazole-morpholine scaffold in this compound?

Methodological Answer: The synthesis of the thiazole-morpholine core involves sequential functionalization:

Thiazole Ring Formation : React diazonium salts with acrolein to generate 3-aryl-2-chloropropanals, followed by cyclization with thiourea to yield 2-aminothiazoles .

Morpholine Incorporation : Chloroacetamides (derived from 2-aminothiazoles and chloroacetyl chloride) react with sulfur and morpholine under controlled conditions. A pre-prepared sulfur-morpholine solution is critical to ensure polysulfide formation, enabling efficient thioamide bond formation .

Final Functionalization : Introduce the p-tolylthio group via nucleophilic substitution or thiol-alkylation, as seen in analogous thioacetamide syntheses .

Table 1 : Key Reaction Conditions from Literature

StepReagents/ConditionsReference
Thiazole formationDiazonium salts, acrolein, thiourea
Morpholine couplingChloroacetyl chloride, sulfur, morpholine
Thioether introductionp-Tolylthiol, base (e.g., K₂CO₃)

Q. How is structural integrity validated during synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Characteristic peaks for the morpholinoethyl group (δ 2.4–3.5 ppm for N-CH₂ and O-CH₂) and methoxybenzo[d]thiazole (δ 3.8–4.0 ppm for OCH₃) confirm regiochemistry .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) verify the acetamide backbone .
  • Mass Spectrometry (ESIMS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (±1 Da). Discrepancies indicate incomplete purification or side reactions .
  • Elemental Analysis : Experimental C/H/N/S percentages must match calculated values (deviation <0.3%) .

Advanced Research Questions

Q. How can reaction yields be optimized for the morpholinoethyl-thiazole intermediate?

Methodological Answer:

  • Critical Parameters :
    • Sulfur-Morpholine Ratio : Excess sulfur (1.5–2 eq) ensures complete conversion of chloroacetamide to thioxoacetamide, minimizing unreacted starting material .
    • Reaction Time : Monitor via TLC (hexane:ethyl acetate, 9:1). Extended stirring (>5 hours) risks polysulfide degradation .
    • Temperature : Maintain 60–70°C to balance reactivity and stability of the thioamide intermediate .
  • Workup : Precipitate the product using ice-cold ethanol to avoid co-precipitation of byproducts .

Table 2 : Yield Optimization Case Study

ParameterLow Yield ConditionOptimized ConditionYield Improvement
Sulfur Equivalents1.0 eq1.8 eq45% → 78%
Reaction Time3 hours5 hours60% → 82%

Q. How should researchers resolve contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:

  • Experimental Design :
    • Control for pH Sensitivity : Analogous thiazole derivatives show pH-dependent activity (e.g., antimicrobial efficacy drops at pH >7) . Buffer systems (e.g., phosphate, pH 6.5) must stabilize the compound’s ionization state.
    • Enzyme Specificity : Use purified enzyme targets (e.g., PFOR for anaerobic organisms) to avoid off-target effects. Verify activity via spectrophotometric NADH oxidation assays .
  • Data Analysis :
    • Dose-Response Curves : Fit data to Hill plots to calculate IC₅₀ values. Outliers may indicate aggregation or solubility issues .
    • Statistical Validation : Replicate assays (n ≥ 3) and apply ANOVA to confirm significance (p <0.05) .

Q. What strategies mitigate spectral ambiguities in characterizing the p-tolylthio group?

Methodological Answer:

  • ¹H NMR Challenges : Overlapping aromatic signals (p-tolylthio vs. benzo[d]thiazole) can be resolved via:
    • Deuterated Solvent Screening : Use DMSO-d₆ to shift downfield protons (δ 7.2–7.5 ppm for p-tolylthio) .
    • 2D-COSY : Correlate coupling between thioether-S-CH₂ and adjacent protons .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of p-tolylthio [M-123 Da]) confirm substituent presence .

Q. How to design a stability study for the hydrochloride salt form?

Methodological Answer:

  • Accelerated Degradation Conditions :
    • Thermal Stress : 40–60°C for 4 weeks; monitor via HPLC for deacetylation or morpholine ring cleavage .
    • Hydrolytic Stress : pH 1–9 solutions; quench aliquots at intervals and analyze for hydrolysis products (e.g., free thiols) .
  • Analytical Endpoints :
    • XRPD : Detect polymorphic changes under humidity (40–75% RH) .
    • TGA/DSC : Identify dehydration or melting point shifts (>5°C indicates instability) .

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